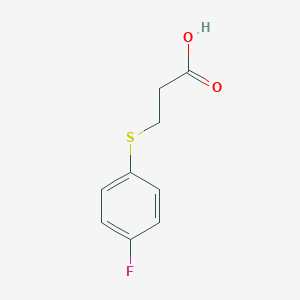

3-(4-Fluorophenylthio)propanoic acid

描述

Foundational Context within Fluorinated Organosulfur Chemistry

Fluorinated organosulfur compounds represent a significant class of molecules in medicinal chemistry and materials science. The incorporation of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com When combined with sulfur, a versatile element known for its unique bonding capabilities and presence in many biologically active compounds, the resulting fluorinated organosulfur molecules exhibit a unique profile of reactivity and utility. acs.org

Significance as a Precursor and Structural Motif in Synthetic Chemistry

3-(4-Fluorophenylthio)propanoic acid is a valuable intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both a carboxylic acid group and a thioether, allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the thioether can be oxidized to sulfoxides or sulfones, further expanding its synthetic potential.

A prominent example of its application is in the synthesis of the pharmaceutical agent Bicalutamide (B1683754). google.com Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. nih.govnih.gov In several synthetic routes, derivatives of this compound serve as key building blocks. For instance, a related precursor, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid, is used to construct the core structure of Bicalutamide. google.com This underscores the compound's role as a critical component in the production of complex, high-value molecules. The fluorophenylthio moiety is a recurring structural motif in various biologically active compounds, highlighting its importance in the design of new chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19543-85-2 |

| Molecular Formula | C₉H₉FO₂S |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 70-72 °C chemicalbook.com |

| Boiling Point | 340.3±27.0 °C (Predicted) chemicalbook.com |

| Density | 1.30±0.1 g/cm³ (Predicted) chemicalbook.com |

| pKa | 4.27±0.10 (Predicted) chemicalbook.com |

Overview of Interdisciplinary Research Applications of Thiopropanoic Acid Derivatives

The broader class of thiopropanoic acid derivatives, including the parent compound 3-mercaptopropionic acid, has found extensive use across multiple scientific disciplines. atamanchemicals.com Their dual functionality, containing both a thiol and a carboxylic acid group, makes them highly versatile. wikipedia.orgjindunchemistry.com

In materials science and polymer chemistry , these compounds are employed as chain transfer agents in polymerization processes and as cross-linking agents to enhance the mechanical properties of polymers. atamanchemicals.comatamanchemicals.com They are also used in the production of PVC stabilizers and as antioxidants to protect polymers from degradation. atamankimya.com The thiol group's strong affinity for metal surfaces makes these derivatives useful for creating self-assembled monolayers on gold and silver, a foundational technique in nanotechnology and biosensor development. jindunchemistry.com

In medicinal chemistry and biochemistry , thiopropanoic acid derivatives are integral to drug discovery and development. atamankimya.com They serve as versatile intermediates for synthesizing more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents. atamankimya.comnih.gov The thiol group can be a key pharmacophore, interacting with biological targets, while the carboxylic acid group can improve solubility and provide a handle for further chemical modification. atamankimya.com Their ability to inhibit certain enzymes makes them valuable tools in biochemical research for studying metabolic pathways. atamankimya.com

Table 2: Selected Interdisciplinary Applications of Thiopropanoic Acid Derivatives

| Field | Application |

|---|---|

| Polymer Chemistry | PVC Stabilizers, Chain Transfer Agents, Antioxidants atamanchemicals.comatamankimya.com |

| Materials Science | Surface Modification of Nanoparticles, Corrosion Inhibitors atamanchemicals.comjindunchemistry.com |

| Nanotechnology | Self-Assembled Monolayers, Biosensors jindunchemistry.com |

| Pharmaceuticals | Intermediates in Drug Synthesis (e.g., Anticancer, Antimicrobial) atamankimya.comnih.gov |

| Biochemistry | Enzyme Inhibition Studies, Reagents for Organic Synthesis atamankimya.comatamankimya.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDINPNNZXJHPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381177 | |

| Record name | 3-(4-fluorophenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19543-85-2 | |

| Record name | 3-(4-fluorophenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 4 Fluorophenylthio Propanoic Acid and Its Analogues

Direct Synthesis Approaches to 3-(4-Fluorophenylthio)propanoic Acid

The direct formation of the thioether linkage is the most common strategy for synthesizing this compound. This typically involves the reaction of a sulfur-based nucleophile with a suitable three-carbon electrophile.

A primary and well-established method for synthesizing this compound involves the nucleophilic substitution reaction between 4-fluorothiophenol (B130044) and a propanoic acid precursor containing a leaving group at the 3-position. chemicalbook.com One of the most common precursors is 3-chloropropionic acid. chemicalbook.com In this reaction, the thiolate anion, generated from 4-fluorothiophenol by a base, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired thioether bond.

Another approach involves the copper-catalyzed reaction of aryl halides with mercaptopropionic acid. For instance, the reaction of aryl iodides with 3-mercaptopropionic acid in the presence of copper(I) oxide (Cu₂O) in refluxing pyridine (B92270) has been shown to produce 3-(arylthio)propionic acids in good to excellent yields. researchgate.net This method is particularly useful when starting from an aryl halide instead of a thiophenol.

The general reaction scheme is as follows:

Scheme 1: Synthesis from 4-Fluorothiophenol and 3-Chloropropionic Acid

F-C₆H₄-SH + Cl-CH₂CH₂COOH → F-C₆H₄-S-CH₂CH₂COOH + HCl

Scheme 2: Copper-Catalyzed Synthesis from 4-Fluoroiodobenzene and 3-Mercaptopropionic Acid

F-C₆H₄-I + HS-CH₂CH₂COOH + Cu₂O → F-C₆H₄-S-CH₂CH₂COOH

The efficiency and yield of the synthesis of 3-(arylthio)propanoic acids can be significantly influenced by various reaction parameters. While specific optimization studies for this compound are not extensively detailed in the available literature, general principles from related reactions, such as esterification, provide insight into key factors. ceon.rsresearchgate.net

Key parameters for optimization include:

Base: The choice of base is critical for generating the thiolate from 4-fluorothiophenol. Common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃). The base's strength and solubility can affect the reaction rate.

Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetone, or alcohols can be used.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. Optimization is required to find a balance between reaction rate and yield. researchgate.net

Molar Ratio of Reactants: The stoichiometry of the reactants can impact the yield. Using a slight excess of one reactant may drive the reaction to completion, but can also complicate purification. Studies on similar reactions have shown that varying the acid-to-alcohol molar ratio significantly affects the ester yield. researchgate.net

Catalyst: For copper-catalyzed reactions, the type and concentration of the copper source and any additional ligands can dramatically affect the outcome. researchgate.net

The following table summarizes factors that can be varied to optimize the synthesis.

| Parameter | Variables | Potential Impact |

|---|---|---|

| Base | NaOH, KOH, K₂CO₃, Et₃N | Affects thiolate formation rate and reaction equilibrium. |

| Solvent | Water, Ethanol, Acetone, DMF | Influences solubility of reactants and reaction kinetics. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may promote side reactions. researchgate.net |

| Reactant Ratio | 1:1 to 1:1.5 (Thiol:Acid Precursor) | Can drive the reaction towards completion and improve yield. researchgate.net |

Synthesis of Chemically Modified this compound Derivatives

The carboxylic acid functionality of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physical, chemical, and biological properties.

The carboxyl group can be converted into various functional groups, including esters, amides, acid halides, and anhydrides. These transformations are standard in organic synthesis and allow for the coupling of the core structure to other molecules.

Esterification: Esters of this compound can be synthesized through several methods. The most common is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and often a large excess of the alcohol is used as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com

Amidation: Amides are typically formed by first activating the carboxylic acid. A common method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. d-nb.info This intermediate is then readily attacked by an amine to form the corresponding amide. d-nb.infothermofisher.com This method is advantageous as it can be performed under mild, aqueous conditions. d-nb.info Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then reacts readily with an amine to form the amide. libretexts.orglibretexts.org

The following table outlines common strategies for these transformations.

| Derivative | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Heating/Reflux in excess alcohol. masterorganicchemistry.comchemguide.co.uk |

| Amide | Carbodiimide Coupling | Amine, EDC, (optional: HOBt/NHS) | Room temperature in a suitable solvent (e.g., DMF, DCM). d-nb.info |

| Amide | Via Acid Chloride | Amine, (preceded by SOCl₂) | Reaction with amine, often in the presence of a base. libretexts.orglibretexts.org |

Acid Halides: Acid chlorides are highly reactive intermediates that can be used to synthesize esters and amides. They are typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgyoutube.com This reaction produces the acid chloride along with gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. youtube.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.org These acid halides are valuable synthetic intermediates, as seen in the synthesis of bicalutamide (B1683754) analogues where an intermediate hydroxy acid was converted into an acid chloride using thionyl chloride before amidation. google.comgoogle.com

Acid Anhydrides: Carboxylic acid anhydrides can be formed from carboxylic acids, though this typically involves more elaborate procedures. One common laboratory method is the reaction of the carboxylic acid with a dehydrating agent. Symmetrical anhydrides can be prepared by reacting the corresponding carboxylic acid with acetic anhydride (B1165640). google.com Mixed anhydrides can also be formed, for example, by reacting the carboxylic acid with another acid chloride. The formation of trifluoroacetic anhydride (TFAA) from trifluoroacetic acid (TFA) and ketene (B1206846) proceeds through a mixed anhydride intermediate, which then undergoes reactive distillation. google.com

These reactive derivatives serve as versatile building blocks for further synthetic transformations.

Structural Modifications on the Phenyl Ring (e.g., Quinazoline (B50416) Derivatives)

One of the key areas of structural modification involves the transformation of the 4-fluorophenyl group into more complex heterocyclic systems, such as quinazolines. While direct synthesis from this compound is not extensively documented, established methods for quinazoline synthesis can be adapted. A common strategy involves the reaction of an anthranilic acid derivative with a suitable precursor. In a hypothetical pathway, the 4-fluorophenylthio moiety could be incorporated into an anthranilic acid structure, which could then undergo cyclization to form a quinazoline ring.

The synthesis of quinazoline derivatives often proceeds through multi-step reactions. For instance, a two-step reaction for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been reported, which could be adapted to incorporate the desired fluorophenylthio substituent. tandfonline.com Green chemistry approaches, such as the use of deep eutectic solvents and microwave irradiation, have been successfully employed in the synthesis of various quinazolinone derivatives, offering environmentally benign alternatives to traditional methods. tandfonline.comresearchgate.net One-pot, three-component synthesis of quinazoline derivatives has also been achieved using recyclable nano-catalysts under solvent-free conditions, highlighting the advancements in sustainable chemical synthesis. nih.gov

Table 1: Examples of Synthetic Methods for Quinazoline Derivatives

| Method | Key Features | Reference |

| Two-step synthesis | Use of deep eutectic solvents (DES) | tandfonline.com |

| One-pot, one-step reaction | Microwave-assisted synthesis | tandfonline.com |

| Metal- and catalyst-free | Electrochemical approach | researchgate.net |

| Three-component one-pot | Recyclable magnetic nano-catalyst | nih.gov |

Elaboration of the Propanoic Acid Chain

The propanoic acid chain of this compound offers a versatile handle for further chemical modifications. Standard carboxylic acid reactions can be employed to generate a variety of derivatives, including esters, amides, and acid chlorides. For example, the synthesis of 3-(4-fluorophenyl)-3-furan-2-ylpropionyl chloride has been reported, demonstrating the feasibility of converting the carboxylic acid to a more reactive acid chloride intermediate. This intermediate can then be reacted with various nucleophiles to introduce a wide range of functional groups.

Furthermore, the propanoic acid chain can be extended or modified to introduce new functionalities. While specific examples for this compound are scarce, general methods for the elaboration of 3-(arylthio)propanoic acids can be applied. These could include reactions such as homologation to extend the carbon chain or the introduction of substituents at the alpha or beta positions.

Stereoselective Synthesis of Chiral Analogs (e.g., 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid)

The introduction of chirality into analogues of this compound is of significant interest for developing compounds with specific biological activities. The stereoselective synthesis of chiral α-hydroxy-β-thio-carboxylic acids presents a synthetic challenge. General strategies for the asymmetric synthesis of α-hydroxy carboxylic acids often involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods.

Green Chemistry Principles in the Synthesis of Fluorophenylthiopropanoic Acid Derivatives

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical intermediates and active compounds. For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed to minimize environmental impact.

One key principle is the use of environmentally benign solvents. Water has been utilized as a solvent in the synthesis of some sulfur-containing heterocyclic compounds, catalyzed by ionic liquids. mdpi.com Microwave-assisted synthesis has also been shown to be an efficient and facile method for the preparation of 3-(alkylthio)propionic acids, often leading to shorter reaction times and higher yields. znaturforsch.com

The development of recyclable catalysts is another important aspect of green synthesis. Magnetic nano-catalysts have been used for the efficient, one-pot synthesis of quinazoline derivatives under solvent-free conditions, allowing for easy separation and reuse of the catalyst. nih.gov Furthermore, biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules, such as chiral alcohols and α-hydroxy acids. rsc.orgnih.gov These green approaches not only reduce waste and energy consumption but also contribute to the development of more sustainable and economical synthetic processes for this class of compounds.

Table 2: Green Chemistry Approaches in the Synthesis of Related Compounds

| Green Chemistry Principle | Application | Reference |

| Use of Green Solvents | Water in the synthesis of S-heterocycles | mdpi.com |

| Alternative Energy Sources | Microwave-assisted synthesis of 3-(alkylthio)propionic acids | znaturforsch.com |

| Recyclable Catalysts | Magnetic nano-catalyst for quinazoline synthesis | nih.gov |

| Biocatalysis | Enzymatic synthesis of chiral α-hydroxy ketones and alcohols | rsc.orgnih.gov |

Iii. Reaction Mechanisms and Chemical Transformations of 3 4 Fluorophenylthio Propanoic Acid Derivatives

Mechanistic Studies of Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a primary site for a variety of chemical transformations, most notably nucleophilic acyl substitution and reactions involving electrophilic activation.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. masterorganicchemistry.comkhanacademy.orglibretexts.org This forms a new carboxylic acid derivative.

For instance, the conversion of 3-(4-fluorophenylthio)propanoic acid to its corresponding ester (esterification) or amide involves such a pathway, typically requiring acid catalysis to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon.

The reactivity of the carboxylic acid group can be significantly enhanced through electrophilic activation. This process typically involves the use of strong Brønsted or Lewis acids. mdpi.comresearchgate.net In the presence of a strong acid, such as triflic acid (TfOH), the carbonyl oxygen of the carboxylic acid can be protonated. mdpi.com

This protonation creates an O,C-diprotonated species, which renders the carbonyl carbon significantly more electrophilic. mdpi.com This "superelectrophilic" activation facilitates reactions with even weak nucleophiles. For example, this strategy is employed in hydroarylation reactions where the activated acid can react with arenes. researchgate.net While specific studies on this compound are limited, this general mechanism provides a pathway for C-C bond formation by activating the carboxylic acid group toward nucleophilic attack.

Transformations Involving the Thioether Linkage

The thioether (C-S-C) bond is another reactive center within the molecule, susceptible to oxidation, reduction, and cleavage.

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. thieme-connect.deresearchgate.net This transformation is typically achieved using various oxidizing agents. The selectivity of the reaction—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the choice of oxidant and the reaction stoichiometry. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen atom of the oxidant. The use of one equivalent of the oxidizing agent under controlled conditions typically yields the sulfoxide, 3-(4-fluorophenylsulfinyl)propanoic acid. nih.gov The application of excess oxidant or stronger reaction conditions leads to further oxidation of the sulfoxide to the sulfone, 3-(4-fluorophenylsulfonyl)propanoic acid. organic-chemistry.org

| Oxidizing Agent | Stoichiometry (Relative to Thioether) | Primary Product |

| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | 3-(4-fluorophenylsulfinyl)propanoic acid (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) | >2 equivalents / harsh conditions | 3-(4-fluorophenylsulfonyl)propanoic acid (Sulfone) |

| m-CPBA | ~1 equivalent | 3-(4-fluorophenylsulfinyl)propanoic acid (Sulfoxide) |

| m-CPBA | >2 equivalents | 3-(4-fluorophenylsulfonyl)propanoic acid (Sulfone) |

The thioether bond can be cleaved through various reductive or chemical methods. Reductive cleavage, often accomplished with reagents like Raney Nickel, results in desulfurization, replacing the C-S bonds with C-H bonds.

Alternatively, chemical cleavage can be achieved. For instance, reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can activate the thioether linkage. organic-chemistry.org The mechanism is proposed to involve the formation of a bromosulfonium or fluorosulfonium intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack, leading to the cleavage of one of the C-S bonds. The selectivity of cleavage (Aryl-S vs. Alkyl-S) depends on the specific reagents and reaction conditions, though the bond between the sulfur and the sp³-hybridized carbon (S-CH₂) is generally more susceptible to cleavage than the more stable aryl-sulfur bond. thieme-connect.deorganic-chemistry.org

Comparative Reactivity Analysis of Thioester versus Oxyester Analogs

To understand the unique reactivity imparted by the sulfur atom, it is insightful to compare a thioester derivative with its corresponding oxyester analog. A relevant example would be the comparison between a β-keto thioester, such as S-(4-fluorophenyl) 3-oxobutanethioate (a derivative related to the core structure), and its oxyester counterpart, ethyl 3-oxobutanoate.

Thioesters are generally more reactive toward nucleophilic acyl substitution than their oxyester analogs. libretexts.orgresearchgate.net This heightened reactivity can be attributed to two main factors:

Leaving Group Ability : The conjugate acid of a thiolate (a thiol, R-SH) is more acidic (pKa ≈ 10-11) than the conjugate acid of an alkoxide (an alcohol, R-OH, pKa ≈ 15-16). libretexts.orgthieme-connect.de This means that the thiolate anion (RS⁻) is a weaker base and a better leaving group than the alkoxide anion (RO⁻). In a nucleophilic acyl substitution reaction, the equilibrium favors the formation of the weaker base, thus facilitating the departure of the thiolate group. masterorganicchemistry.com

Electronic Effects : The orbital overlap between the 2p orbital of the carbonyl carbon and the 3p orbital of the sulfur atom in a thioester is less effective than the overlap between the carbon 2p and oxygen 2p orbitals in an oxyester. researchgate.net This results in poorer resonance stabilization of the thioester group. Consequently, the carbonyl carbon of a thioester retains a greater partial positive charge, making it a harder electrophile and more susceptible to nucleophilic attack.

| Feature | Thioester Analog (e.g., S-Aryl Thioester) | Oxyester Analog (e.g., O-Alkyl Ester) |

| Carbonyl Carbon Electrophilicity | Higher (more reactive) | Lower (less reactive) |

| Resonance Stabilization | Weaker | Stronger |

| Leaving Group | Thiolate (RS⁻) | Alkoxide (RO⁻) |

| Leaving Group Basicity | Weaker Base | Stronger Base |

| Leaving Group Ability | Better | Poorer |

| Overall Reactivity in Acyl Substitution | More Reactive | Less Reactive |

This difference in reactivity makes thioesters valuable intermediates in organic synthesis, where they can be converted into less reactive carboxylic acid derivatives like esters and amides under mild conditions. libretexts.orgresearchgate.net

Reaction Dynamics in Specialized Media (e.g., Brønsted Superacids)

The chemical behavior of this compound and its derivatives in specialized, highly acidic media, such as Brønsted superacids, is characterized by intramolecular cyclization reactions driven by the formation of highly reactive electrophilic species. Brønsted superacids, like a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF-SbF₅) or trifluoromethanesulfonic acid (triflic acid), are exceptionally strong proton donors that can protonate even weakly basic organic compounds, leading to what is known as "superelectrophilic activation."

In the context of this compound, the reaction proceeds via an intramolecular Friedel-Crafts acylation. The process is initiated by the protonation of the carboxylic acid group. In a superacidic environment, the carbonyl oxygen of the carboxylic acid is protonated, and subsequent loss of a water molecule is facilitated, leading to the formation of a highly electrophilic acylium ion. This acylium ion is a potent electrophile that can then attack the electron-rich aromatic ring.

The fluorine substituent on the phenyl ring is a moderately deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the lone pairs on the fluorine atom that can participate in resonance. The intramolecular acylation is directed to the ortho position relative to the thioether linkage. The thioether group itself is an activating, ortho-, para-directing group, which further favors the cyclization at the position adjacent to the sulfur atom.

The reaction culminates in the formation of a six-membered ring, yielding a thiochroman-4-one (B147511) derivative, specifically 7-fluoro-2,3-dihydro-4H-thiochromen-4-one. The general mechanism can be summarized in the following steps:

Protonation of the carboxylic acid carbonyl group by the superacid.

Formation of a highly reactive acylium ion intermediate.

Electrophilic attack of the acylium ion on the aromatic ring at the position ortho to the sulfur atom.

Deprotonation of the resulting sigma complex to restore aromaticity and yield the final cyclized product.

While specific data for the cyclization of this compound in Brønsted superacids like HF-SbF₅ is not extensively detailed in readily available literature, the cyclization of various 3-(arylthio)propanoic acids using other strong acid catalysts such as polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is well-documented and proceeds through a similar mechanistic pathway. researchgate.netccsenet.orgresearchgate.net These reagents are also potent dehydrating agents that facilitate the formation of the key acylium ion intermediate. Research into the electronic effects of substituents on the aromatic ring in these intramolecular Friedel-Crafts acylations has been a subject of investigation to optimize reaction conditions. digitellinc.com

The following table summarizes the typical conditions and outcomes for the intramolecular cyclization of substituted 3-(phenylthio)propanoic acids using strong acid catalysts, which serves as a model for the expected reaction of the 4-fluoro derivative in a Brønsted superacid.

| Reactant | Catalyst/Medium | Temperature (°C) | Product | Yield (%) |

| 3-(Phenylthio)propanoic acid | Polyphosphoric acid (PPA) | 80-100 | Thiochroman-4-one | Moderate to High |

| 3-(4-Methylphenylthio)propanoic acid | Eaton's Reagent | Room Temp - 60 | 7-Methylthiochroman-4-one | Good |

| 3-(4-Methoxyphenylthio)propanoic acid | Polyphosphoric acid (PPA) | 80-100 | 7-Methoxythiochroman-4-one | High |

| 3-(4-Chlorophenylthio)propanoic acid | Eaton's Reagent | 60-80 | 7-Chlorothiochroman-4-one | Moderate |

| This compound | Brønsted Superacid (e.g., HF-SbF₅) | Low to Room Temp | 7-Fluorothiochroman-4-one | Expected to be High |

This table is illustrative of typical reaction outcomes for analogous compounds, with the entry for this compound being a projection based on established reaction mechanisms.

The use of Brønsted superacids would theoretically allow for these reactions to occur at lower temperatures and with greater efficiency due to the enhanced electrophilicity of the acylium ion generated in such media.

Iv. Biological and Pharmacological Research on 3 4 Fluorophenylthio Propanoic Acid Derivatives

Role as Key Intermediates in Medicinal Chemistry

The 3-(4-Fluorophenylthio)propanoic acid framework is a versatile building block in organic synthesis, enabling the construction of complex molecules with significant pharmacological value.

One of the most prominent applications of a this compound derivative is in the synthesis of Bicalutamide (B1683754), a non-steroidal antiandrogen agent used in the treatment of prostate cancer. google.comgoogle.com The synthesis pathways often utilize 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid as a key intermediate. google.com

A common synthetic route involves the acylation of the hydroxyl group on this intermediate, for instance, using acetic anhydride (B1165640), to produce 2-acyloxy-2-methyl-3-(4-fluorophenylthio)propanoic acid. google.com This acylated intermediate is then coupled with 4-cyano-3-(trifluoromethyl)aniline to form an N-[4-cyano-3-(trifluoromethyl)-phenyl]-3-[4-fluorophenylthio]-2-acyloxy-2-methyl-propionamide intermediate. google.com Following hydrolysis, the resulting sulfide (B99878) compound is oxidized to the corresponding sulfone, yielding Bicalutamide. google.comnih.gov The oxidation step is critical and can be achieved using various oxidizing agents, including meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalysts like sodium tungstate. google.comgoogle.comnih.gov

The structural framework of propanoic acid derivatives serves as a versatile scaffold for creating a diverse library of pharmacologically active molecules. orientjchem.orghumanjournals.com The core structure allows for modifications at the carboxyl group, the phenyl ring, and the thioether linkage, leading to compounds with a broad spectrum of biological activities. Amino acid derivatives, for instance, are recognized as essential building blocks in various biological processes, and synthetic compounds derived from them are investigated as potential antimicrobials. nih.gov The incorporation of moieties like 1,2,4-triazole (B32235), thiazole, and hydrazone into the propanoic acid backbone has been a successful strategy for developing novel compounds with antimicrobial, anticancer, and anti-inflammatory properties. humanjournals.comnih.govnih.gov This versatility makes the this compound scaffold a valuable starting point in drug discovery programs. nih.gov

Investigation of Intrinsic Bioactivities of Functionalized Derivatives

Beyond their role as synthetic intermediates, functionalized derivatives of this compound have been investigated for their own intrinsic biological activities. Research has demonstrated their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Derivatives of propanoic acid have shown significant promise as antimicrobial agents. Studies have focused on synthesizing and evaluating these compounds against a range of multidrug-resistant bacterial and fungal pathogens. nih.govresearchgate.net For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the core propanoic acid structure, were synthesized and tested against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. nih.govresearchgate.net

Certain hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and the emerging fungal pathogen Candida auris. nih.govresearchgate.netnih.gov The findings suggest that the propanoic acid scaffold is a viable platform for developing new antimicrobial agents to combat drug-resistant infections. nih.gov

| Derivative Type | Pathogen | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Hydrazone Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.govnih.gov |

| Hydrazone Derivatives | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.govnih.gov |

| Hydrazone Derivatives | Gram-negative pathogens | 8 - 64 | nih.govnih.gov |

| Hydrazone Derivatives | Candida auris | 0.5 - 64 | nih.govresearchgate.net |

| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Various Bacteria/Fungi | Identified as most active in its series | zsmu.edu.ua |

The anticancer potential of propanoic acid derivatives has been an active area of research. mdpi.com Scientists have synthesized novel compounds and evaluated their antiproliferative activity against various human cancer cell lines. researchgate.net

In one study, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and tested against the A549 human lung adenocarcinoma cell line. mdpi.com The results showed that the antiproliferative activity was structure-dependent, with certain carboxylic acid and carbohydrazide (B1668358) derivatives containing an oxime moiety demonstrating the most potent effects. nih.govmdpi.com Notably, some of these compounds exhibited greater cytotoxic activity than the standard chemotherapeutic agent cisplatin. nih.gov Further testing on H69 human lung carcinoma cells, including a drug-resistant line, confirmed their potential. mdpi.comresearchgate.net Another study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also identified compounds that could reduce A549 cell viability by 50%. mdpi.comresearchgate.net

| Derivative Scaffold | Specific Compound Type | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Carboxylic acid with hydroxyimino group (22) | A549 (Lung) | 2.47 | nih.govmdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Carboxylic acid with hydroxyimino group (21) | A549 (Lung) | 5.42 | nih.govmdpi.com |

| Reference Drug | Cisplatin | A549 (Lung) | Generally higher IC₅₀ than compounds 21 & 22 | nih.govmdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound 20 (2-furyl substituent) | A549 (Lung) | Showed significant reduction in cell viability | mdpi.comresearchgate.net |

| 3-((4-methoxyphenyl)amino)propanehydrazide | 1-(4-Fluorophenyl)-2-((5-(...)-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Identified as most active in its series | nih.gov |

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Research has extended to novel derivatives of this compound to explore their potential for modulating inflammatory responses. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). researchgate.net

Studies have involved the synthesis of new series of propanoic acid derivatives, including those incorporating pyrimidine (B1678525) or 1,2,4-triazole moieties, which were then evaluated for anti-inflammatory activity. nih.govrsc.orgmdpi.com In-vitro and in-vivo models are used to assess their efficacy. For example, some morpholinopyrimidine derivatives were shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in stimulated macrophage cells, indicating a potent anti-inflammatory effect. rsc.org Similarly, certain 1,2,4-triazole derivatives of propanoic acid demonstrated the ability to decrease levels of pro-inflammatory cytokines like TNF-α and IFN-γ. mdpi.com

| Derivative Type | Biological Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Morpholinopyrimidine derivatives | iNOS and COX-2 expression | Significant reduction | rsc.org |

| 1,2,4-Triazole-propanoic acid derivatives | TNF-α and IFN-γ levels | Significant decrease | mdpi.com |

| 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives | Rat paw edema model | Significant anti-inflammatory activity | nih.gov |

| 2-(3-Fluorobiphenyl-4-yl) propanoic acid derivatives | Egg-albumin induced paw edema | Some compounds showed activity greater than standard drug (flurbiprofen) | researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Research into the derivatives of propanoic acid has revealed promising antioxidant capabilities, particularly their ability to scavenge reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. nih.gov Consequently, compounds that can mitigate oxidative stress are of significant scientific interest.

Studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as antioxidants. researchgate.net The antioxidant activity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This method is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

In one study, a library of 36 different 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was screened for antioxidant properties. researchgate.net The results indicated that the scavenging activity was highly dependent on the specific chemical structure of the derivative. One of the most promising candidates, a derivative featuring a 2-furyl substituent, exhibited particularly potent antioxidant properties in the DPPH assay. researchgate.net The inclusion of a phenolic hydroxyl (-OH) group in these structures is thought to contribute significantly to their antioxidant capacity, as it can readily donate a hydrogen atom to stabilize free radicals. mdpi.com

The table below summarizes the antioxidant activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives from the study, highlighting the structure-dependent nature of their radical scavenging capabilities.

Table 1: DPPH Radical Scavenging Activity of Selected Propanoic Acid Derivatives

| Compound ID | Key Structural Moiety | Antioxidant Activity (DPPH Assay) |

|---|---|---|

| Compound 12 | 4-Methylphenyl | Moderate |

| Compound 20 | 2-Furyl | High |

| Compound 21 | 5-Nitro-2-furyl | Moderate |

| Compound 22 | 2-Thienyl | Moderate |

| Compound 29 | 4-Pyridinyl | Low-Moderate |

This table is generated based on qualitative descriptions of performance for selected compounds in a larger study. researchgate.net

Receptor Interaction Studies (e.g., Sphingosine-1-phosphate receptor-1 (S1P1) Agonism of Related Structures)

Structurally related compounds, specifically a class of 3-arylpropionic acids, have been identified as potent and selective agonists for the Sphingosine-1-phosphate receptor-1 (S1P1). The S1P1 receptor is a crucial regulator of lymphocyte trafficking from the lymph nodes into the bloodstream. Agonism of this receptor induces its internalization, which in turn blocks the egress of lymphocytes, leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is a key therapeutic strategy for autoimmune diseases.

Structure-activity relationship (SAR) studies on these 3-arylpropionic acids have been conducted to optimize their potency and selectivity for the S1P1 receptor over other S1P receptor subtypes (S1P2-5). These studies revealed that specific substitutions on the pendant phenyl ring were critical for achieving high selectivity. Highly selective S1P1 agonists developed through this research were shown to effectively induce the desired peripheral blood lymphocyte lowering effect in mice. One such agonist also demonstrated efficacy in a rat skin transplantation model, providing further evidence that S1P1 agonism is the primary driver of the immunosuppressive effects observed in preclinical models.

Table 2: S1P1 Receptor Agonist Activity of a Related 3-Arylpropionic Acid Derivative

| Compound | Receptor Target | Activity | In Vivo Effect |

|---|

| Modified 3-arylpropionic acid | S1P1 | Potent and Selective Agonist | Peripheral blood lymphocyte lowering |

Data synthesized from research on 3-arylpropionic acids as S1P1 agonists.

Utility as Biochemical Reagents in Life Science Research

Beyond direct pharmacological applications, this compound and its structural analogs serve as useful biochemical reagents and building blocks in life science and synthetic chemistry research.

The broader class of 3-(arylthio)propionic acids has been utilized as stable, odorless surrogates for aryl mercaptans, which are often volatile and possess noxious odors. doaj.orgresearchgate.net These propionic acid derivatives can be easily handled and stored, and then, through reductive or oxidative cleavage, can generate the desired aryl mercaptans or diaryl disulfides in situ for a chemical reaction. doaj.orgresearchgate.net This application makes them valuable sulfur-transfer reagents in organic synthesis. doaj.org

More specifically, 3-(4-Fluorophenyl)propanoic acid is commercially available as a biochemical reagent for life science research. medchemexpress.com It has been cited as a potential starting material or intermediate in the synthesis of more complex molecules, such as 2-oxopiperazine guanidine (B92328) analogs, which may be developed for further biological evaluation. sigmaaldrich.com Its utility lies in its defined chemical structure, which can be incorporated into larger molecules to probe biological systems or to build novel therapeutic candidates. ontosight.ai

Table 3: Applications of 3-(Arylthio)propanoic Acids as Biochemical Reagents

| Compound Class / Specific Compound | Application | Utility in Research |

|---|---|---|

| 3-(Arylthio)propanoic Acids | Odorless Aryl Mercaptan Surrogate | Enables safer and more convenient use of aryl mercaptans in synthetic chemistry. doaj.orgresearchgate.net |

| 3-(Arylthio)propanoic Acids | Sulfur-Transfer Reagent | Used to introduce arylthio groups into molecules during synthesis. doaj.org |

| 3-(4-Fluorophenyl)propanoic acid | Synthetic Building Block | May be used in the synthesis of 2-oxopiperazine guanidine analogs. sigmaaldrich.com |

| 3-(4-Fluorophenyl)propanoic acid | General Biochemical Reagent | Available as a research chemical for various applications in life sciences. medchemexpress.com |

V. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Elucidation of Structural Elements Critical for Bioactivity

The biological activity of 3-(4-Fluorophenylthio)propanoic acid is intrinsically linked to its distinct structural components: the fluorinated phenyl ring, the flexible thioether linkage, and the acidic carboxylic acid head. SAR studies on analogous phenylpropanoic acid derivatives that act as PPAR agonists have shed light on the specific contributions of each of these moieties.

The substitution of a fluorine atom on the phenyl ring significantly impacts the electronic properties of the molecule, which in turn can modulate its biological activity. The fluorine atom at the para-position of the phenyl ring in this compound is a key feature. Fluorine is a highly electronegative atom, and its presence can alter the acidity, lipophilicity, and metabolic stability of the compound.

Table 1: Hypothetical Bioactivity of Phenylthiopropanoic Acid Analogs with Varying Phenyl Substituents

| Compound ID | Phenyl Substituent (R) | PPARγ EC50 (µM) | Relative Activity |

|---|---|---|---|

| 1 | H | 10.5 | 1.0 |

| 2 | 4-F | 2.3 | 4.6 |

| 3 | 4-Cl | 3.1 | 3.4 |

| 4 | 4-CH3 | 8.9 | 1.2 |

| 5 | 4-OCH3 | 12.2 | 0.9 |

This table is illustrative and based on general SAR principles for PPAR agonists.

The thioether linkage in this compound provides a flexible bridge between the aromatic ring and the propanoic acid chain. This flexibility is crucial for allowing the molecule to adopt an optimal conformation within the ligand-binding pocket of its target receptor. The sulfur atom in the thioether bond can also participate in non-covalent interactions, such as van der Waals forces and hydrophobic interactions, with amino acid residues in the binding site.

In the context of PPARs, the ligand-binding pocket is known to be large and adaptable. The thioether linkage allows the fluorophenyl group to position itself within a hydrophobic region of the pocket, while the carboxylic acid head interacts with the polar residues at the entrance. The length and flexibility of this linker are critical determinants of agonist activity.

The carboxylic acid group is a common feature in many PPAR agonists and is considered a critical pharmacophore. This acidic moiety is typically deprotonated at physiological pH, forming a carboxylate anion. This negative charge allows for strong ionic and hydrogen bond interactions with positively charged or polar amino acid residues in the ligand-binding pocket of PPARs, such as Tyrosine, Histidine, and Serine.

These interactions are essential for anchoring the ligand in the active site and for initiating the conformational changes in the receptor that lead to the recruitment of coactivators and subsequent gene transcription. The presence and position of the carboxylic acid are therefore fundamental to the pharmacodynamic profile of this compound as a PPAR modulator.

Design and Synthesis of Libraries for SAR Exploration

To systematically explore the SAR of this compound, combinatorial libraries of analogs can be designed and synthesized. This approach involves the systematic modification of the three key structural components: the substituted phenyl ring, the thioether linker, and the carboxylic acid head.

For example, a library could be generated by varying the substituent on the phenyl ring (e.g., different halogens, alkyl groups, or alkoxy groups at various positions), altering the length and composition of the linker (e.g., replacing the thioether with an ether or amide), and modifying the acidic head group (e.g., esterification or replacement with bioisosteres like tetrazole). The synthesis of such libraries often employs solid-phase or solution-phase parallel synthesis techniques to efficiently generate a large number of compounds for biological screening.

Computational Chemistry in SAR/QSAR Analysis

Computational chemistry plays a vital role in modern drug discovery and is particularly useful in the analysis of SAR and the development of QSAR models. These in silico methods can predict the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations can be performed using the crystal structure of the PPARγ ligand-binding domain to predict its binding mode and estimate its binding affinity.

In a typical docking simulation, the this compound molecule would be placed into the active site of PPARγ, and various conformations and orientations would be sampled. The results would likely show the carboxylate group forming hydrogen bonds with key residues such as Ser289, His323, His449, and Tyr473. The 4-fluorophenyl group would be positioned in a hydrophobic pocket, interacting with non-polar residues. The thioether linkage would adopt a conformation that optimizes these interactions. The predicted binding energy from such simulations can be used to rank the affinity of different analogs and guide the design of more potent compounds.

Table 2: Predicted Interactions of this compound with PPARγ Active Site Residues from a Hypothetical Molecular Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| SER 289 | Hydrogen Bond | 2.1 |

| HIS 323 | Hydrogen Bond | 2.5 |

| HIS 449 | Hydrogen Bond | 2.3 |

| TYR 473 | Hydrogen Bond | 2.8 |

| CYS 285 | Hydrophobic | 3.9 |

| ILE 326 | Hydrophobic | 4.2 |

| MET 364 | Hydrophobic | 4.5 |

This table is illustrative and based on known binding modes of similar PPARγ agonists.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Characterization

In silico ADME studies are computational methods used to predict the pharmacokinetic properties of a drug candidate, thereby allowing for early-stage screening and optimization, which can significantly reduce the time and cost of drug development. These predictive models are built on data from a vast number of compounds with known ADME profiles. For a molecule like this compound, a range of physicochemical and pharmacokinetic parameters would be calculated using various computational tools and web servers.

Detailed research findings from in silico studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a structurally related class of compounds, have demonstrated the utility of these predictive methods. These studies often reveal favorable drug-like properties, such as good intestinal absorption and bioavailability, which are crucial for oral drug administration.

The predicted ADME properties for this compound, based on computational models, would likely be presented in a format similar to the illustrative data table below. It is important to note that the following data is hypothetical and serves to exemplify the parameters typically assessed.

Interactive Data Table: Predicted In Silico ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 216.24 g/mol | Adherence to Lipinski's rule of five (<500) suggests good absorption. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Optimal range for membrane permeability and solubility. |

| H-bond Donors | 1 | Low number, favoring good membrane permeability. |

| H-bond Acceptors | 3 | Within the acceptable range for drug-likeness. |

| Polar Surface Area | 46.53 Ų | Indicates good oral bioavailability. |

| Water Solubility | Moderate | A balance between solubility for dissolution and lipophilicity for membrane crossing. |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Low to Moderate | The ability to cross into the central nervous system. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2C9, CYP3A4) | Indicates potential for drug-drug interactions. |

| P-glycoprotein Substrate | Likely not a substrate | Affects efflux from cells and bioavailability. |

These parameters are derived from the molecule's structure and are crucial in the early assessment of its potential as a drug candidate. For instance, adherence to Lipinski's rule of five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) is a well-established guideline for predicting oral bioavailability.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of a compound series is a cornerstone of modern drug discovery. These models, often in the form of QSAR equations or machine learning algorithms, aim to establish a mathematical relationship between the chemical structure of a molecule and its biological effect.

For a class of compounds including this compound, a QSAR study would typically involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values for a specific target) would be compiled. For instance, studies on 3-arylpropionic acids have been conducted to evaluate their activity as agonists for the sphingosine-1-phosphate receptor-1 (S1P1). nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques like support vector machines (SVM) and neural networks, would be employed to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

A hypothetical QSAR model for a series of phenylthiopropanoic acid derivatives might reveal that the biological activity is positively correlated with the lipophilicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. The presence and position of the fluorine atom in this compound would be a key descriptor in such a model, likely influencing the electronic properties and binding interactions with a biological target.

Recent advancements have also seen the application of deep learning and artificial intelligence in predicting biological activities. These models can learn complex patterns from large datasets of chemical structures and their corresponding bioactivities, offering the potential for more accurate predictions.

The table below illustrates the types of research findings that would be generated from the development of predictive models for biological activity.

Data Table: Research Findings from Predictive Modeling of Propanoic Acid Derivatives

| Model Type | Key Findings and Descriptors | Predictive Power (Illustrative) |

| 2D-QSAR | Biological activity correlates with electronic parameters (e.g., Hammett constants) and hydrophobicity (LogP) of the phenyl ring substituents. | r² = 0.75 |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields around the propanoic acid and phenyl ring are crucial for activity. Favorable steric bulk at the para-position of the phenyl ring enhances activity. | q² = 0.65 |

| Machine Learning (SVM) | A non-linear relationship exists between a combination of topological and electronic descriptors and the observed biological activity. | Accuracy > 85% |

These models not only predict the activity of new, unsynthesized compounds but also provide valuable insights into the mechanism of action at a molecular level, guiding the design of more potent and selective drug candidates.

Vi. Advanced Analytical and Spectroscopic Characterization of 3 4 Fluorophenylthio Propanoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques provide detailed information about the molecular structure and bonding within 3-(4-Fluorophenylthio)propanoic acid. These methods are indispensable for confirming the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. Based on analogous compounds like 3-(p-tolylthio)propanoic acid, the methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) would likely appear as a triplet, as would the methylene protons adjacent to the carboxyl group (CH₂-COOH). researchgate.net The aromatic protons on the fluorophenyl ring would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, distinct peaks are expected for the carboxyl carbon, the two methylene carbons, and the carbons of the fluorophenyl ring. The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹J C-F), which is characteristic of fluorinated aromatic compounds.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 10-12 | Singlet | - |

| ¹H | 7.0-7.5 | Multiplet | - |

| ¹H | 3.1-3.4 | Triplet | J = 7-8 |

| ¹H | 2.6-2.9 | Triplet | J = 7-8 |

| ¹³C | 175-180 | Singlet | - |

| ¹³C | 115-165 | Multiplet | ¹J C-F = 240-260 |

| ¹³C | 30-40 | Singlet | - |

| ¹³C | 25-35 | Singlet | - |

| ¹⁹F | -110 to -120 | Multiplet | - |

Note: This is a predicted data table based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-S stretching, and C-F stretching vibrations. The O-H stretching band is typically broad, appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| C-F | Stretching | 1150-1250 | Strong |

| C-S | Stretching | 600-800 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

The fragmentation of this compound in the mass spectrometer would likely involve cleavage of the C-S bond and the loss of the carboxyl group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique for the analysis of carboxylic acids. psu.edunih.gov A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be suitable for the separation and quantification of this compound. Detection can be achieved using a UV detector, as the aromatic ring is a chromophore.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although derivatization to a more volatile ester form may be necessary to improve chromatographic performance. nih.govnih.gov GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities. thepharmajournal.com

Computational Spectroscopy and Quantum Chemical Calculations for Spectral Interpretation (e.g., DFT)

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be employed to predict and interpret the spectroscopic properties of this compound. nih.govacs.orgresearchgate.net DFT calculations can provide optimized molecular geometries and predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters with a reasonable degree of accuracy. computabio.comnumberanalytics.comresearchgate.net

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com Similarly, by calculating the vibrational frequencies of the molecule, the IR spectrum can be simulated. mit.edu These computational predictions can serve as a valuable guide for the interpretation of experimental spectra when they become available and can aid in the confirmation of the molecular structure. Online tools and specialized software are available that utilize these computational methods to predict spectra. nmrdb.orgnmrdb.orgic.ac.uk

Viii. Emerging Research Avenues and Future Prospects for 3 4 Fluorophenylthio Propanoic Acid

Development in Materials Science and Functional Polymer Applications

The integration of 3-(4-Fluorophenylthio)propanoic acid into polymer chains as a monomer or a modifying agent presents a promising avenue for the creation of new functional materials. The presence of the fluorine atom can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics.

Researchers theorize that the carboxylic acid group can be leveraged for polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters and polyamides, respectively. The thioether linkage offers a site for potential oxidation to sulfoxides or sulfones, thereby altering the polymer's polarity and solubility. The fluorophenyl group is anticipated to enhance the material's hydrophobicity and reduce its surface energy. These properties are highly sought after in applications ranging from specialty coatings to advanced optical fibers. While direct research on polymers derived from this compound is limited, the exploration of similar fluorinated aromatic carboxylic acids in polymer science supports its potential. For instance, 3-(4-Fluorophenyl)propionic acid has been investigated for its capacity to create novel polymers with improved thermal and mechanical properties. chemimpex.com

Table 1: Potential Polymer Classes and Anticipated Properties

| Polymer Class | Potential Monomer Reactivity | Key Structural Contribution | Anticipated Material Properties | Potential Applications |

|---|---|---|---|---|

| Polyesters | Carboxylic acid group with diols | Fluorophenyl group, Thioether linkage | Enhanced thermal stability, Hydrophobicity, Modified refractive index | High-performance coatings, Optical components |

| Polyamides | Carboxylic acid group with diamines | Fluorophenyl group, Thioether linkage | Increased mechanical strength, Chemical resistance, Low moisture absorption | Engineering plastics, Advanced textiles |

Innovations in Drug Delivery Systems and Prodrug Design

The field of drug delivery is continually seeking innovative molecules that can improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and targeted delivery. A prodrug is an inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. nih.govirjmets.com The design of prodrugs is a well-established strategy to overcome pharmaceutical challenges. nih.gov

The structure of this compound contains a carboxylic acid "handle" which is a common feature used in prodrug design. researchgate.net This group can be linked to a parent drug molecule (containing, for example, a hydroxyl or amino group) via an ester or amide bond. orientjchem.org This linkage could potentially be designed to be cleaved by specific enzymes in the body, releasing the active drug at a desired site or over a prolonged period. The fluorophenylthio moiety could influence the prodrug's lipophilicity, potentially improving its absorption and distribution characteristics. Researchers could explore using this molecule as a linker to attach drugs to larger delivery systems like nanoparticles or polymers, aiming to enhance targeted delivery and reduce systemic toxicity.

Table 2: Hypothetical Prodrug Design Strategy

| Component | Role in Prodrug | Desired Outcome |

|---|---|---|

| Parent Drug (e.g., with -OH or -NH2 group) | Active therapeutic agent | Exerts pharmacological effect after release |

| This compound | Linker/Promoiety | Improve solubility, membrane permeability, or stability |

Catalytic Applications in Organic Synthesis

While this compound is not intrinsically a catalyst, its structure serves as a potential scaffold for the development of novel ligands for catalysis. The thioether sulfur atom and the carboxylic acid group offer potential coordination sites for metal centers.

Future research could involve the synthesis of derivatives where the carboxylic acid is converted into an ester or amide bearing an additional coordinating group. Such bidentate or tridentate ligands could then be complexed with transition metals (e.g., palladium, rhodium, copper) to create catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the fluorophenyl ring. This approach allows for the rational design of catalysts with tailored reactivity and selectivity for specific chemical processes.

Advanced Computational Design for Novel Derivative Discovery

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. rsc.org The this compound scaffold can serve as a starting point for the in silico design of new derivatives with potential biological activity.

Using techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening, researchers can design a virtual library of derivatives by modifying the core structure. For example, different substituents could be added to the phenyl ring, the propanoic acid chain could be altered, or the thioether linkage could be replaced. Computational models can then predict the potential of these new molecules to bind to specific biological targets, such as enzymes or receptors implicated in disease. rsc.org This computational pre-screening allows scientists to prioritize the synthesis of compounds with the highest probability of success. Studies on similar propanoic acid scaffolds have demonstrated that derivatization is a successful strategy for discovering new compounds with anticancer and antimicrobial properties. mdpi.comnih.govmdpi.com

Table 3: Computational Workflow for Derivative Discovery

| Step | Technique | Objective |

|---|---|---|

| 1. Scaffold Selection | - | Start with the this compound structure. |

| 2. Virtual Library Generation | Combinatorial Chemistry in silico | Create a diverse set of virtual derivatives by adding various functional groups. |

| 3. Target Identification | Bioinformatics, Literature Review | Select a biological target (e.g., a protein) associated with a disease. |

| 4. Molecular Docking | Structure-Based Drug Design | Predict the binding affinity and mode of interaction of each derivative with the target. |

| 5. QSAR Modeling | Ligand-Based Drug Design | Develop a statistical model correlating chemical structure with biological activity. |

| 6. Prioritization | - | Rank the virtual compounds based on predicted activity, toxicity, and synthetic feasibility. |

常见问题

Q. What are the common synthetic routes for preparing 3-(4-fluorophenylthio)propanoic acid, and how do reaction conditions influence yield?

- Answer : A key method involves thioether formation via nucleophilic substitution or Friedel-Crafts acylation. For example, 3-oxo-3-(4-fluorophenylthio)propanoic acid is synthesized with a 65% yield using optimized conditions (e.g., solvent choice, temperature, and catalyst) . Intramolecular Friedel-Crafts acylation of this compound derivatives has also been shown to yield sulfur-containing heterocycles like thiochroman-4-ones under mild acidic conditions . Reaction efficiency depends on stoichiometric ratios and purification techniques.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment and structural confirmation. Proton NMR is used to verify substitution patterns on the phenyl ring, while IR spectroscopy identifies functional groups like the thioether (–S–) and carboxylic acid (–COOH). Melting point analysis and elemental composition data (e.g., via CHNS analysis) further validate synthetic success .

Q. How does the stability of this compound compare to structurally related compounds under varying pH conditions?

- Answer : The fluorophenylthio group enhances stability compared to non-fluorinated analogs due to reduced electron density at the sulfur atom, minimizing oxidation. However, the carboxylic acid moiety remains pH-sensitive, requiring storage in neutral or mildly acidic conditions to prevent decarboxylation. Comparative studies with 3-(4-hydroxyphenyl)propanoic acid show slower degradation rates for the fluorinated derivative .

Advanced Research Questions

Q. What electronic effects govern the reactivity of this compound in cyclization reactions?

- Answer : The electron-withdrawing fluorine substituent activates the phenyl ring toward electrophilic aromatic substitution, facilitating intramolecular Friedel-Crafts acylation. Computational studies suggest that the –CF₃ group (electron-withdrawing) further accelerates cyclization compared to electron-donating groups (–OCH₃), as observed in higher yields for fluorinated derivatives (65%) versus methoxy-substituted analogs (51%) .

Q. How do substituents on the phenyl ring influence the biological activity of 3-(arylthio)propanoic acid derivatives?

- Answer : Fluorine enhances metabolic stability and membrane permeability, making this compound a candidate for enzyme inhibition studies. For example, thiochroman-4-ones derived from this compound exhibit activity against oxidative stress markers in vitro, likely due to the fluorine atom’s inductive effects on sulfur’s nucleophilicity .

Q. What strategies mitigate side reactions (e.g., dimerization) during the synthesis of this compound?

- Answer : Controlled addition of thiophenol derivatives to α,β-unsaturated carbonyl precursors minimizes thiolate-mediated dimerization. Using polar aprotic solvents (e.g., DMF) and low temperatures (<0°C) stabilizes intermediates. Catalytic amounts of iodine or copper(I) salts can also suppress disulfide formation .

Q. Can computational modeling predict the regioselectivity of this compound in coupling reactions?

- Answer : Density functional theory (DFT) calculations reveal that the fluorine atom directs electrophilic attack to the para position of the phenyl ring due to its strong electron-withdrawing effect. This aligns with experimental observations in Friedel-Crafts reactions, where para-substituted products dominate .

Methodological Considerations

- Synthetic Optimization : Prioritize substituent screening (e.g., –F, –Cl, –NO₂) to balance reactivity and yield .

- Metabolic Profiling : Use isotope-labeled analogs (e.g., ¹³C-carboxylic acid) to track degradation pathways in biological systems .

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential release of HF under extreme conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。